molecular formula C29H29N3O5 B12402383 1-[(2R,5S)-4-amino-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione

1-[(2R,5S)-4-amino-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B12402383
M. Wt: 499.6 g/mol
InChI Key: LAZWXEWQXFLZKY-PGBPLXCKSA-N
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Description

1-[(2R,5S)-4-amino-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an oxolan ring and a pyrimidine dione moiety

Preparation Methods

The synthesis of 1-[(2R,5S)-4-amino-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione involves several steps:

    Starting Materials: The synthesis begins with the preparation of the oxolan ring and the pyrimidine dione moiety.

    Reaction Conditions: The oxolan ring is typically synthesized through a series of cyclization reactions, while the pyrimidine dione is prepared via condensation reactions.

    Coupling Reactions: The two moieties are then coupled using a series of nucleophilic substitution reactions, often involving reagents such as sodium hydride or potassium carbonate.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity and yield.

Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

1-[(2R,5S)-4-amino-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, often using reagents such as alkyl halides or acyl chlorides.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the oxolan ring or the pyrimidine dione moiety.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2R,5S)-4-amino-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(2R,5S)-4-amino-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to the modulation of their activities.

    Pathways: It can affect various cellular pathways, including signal transduction, gene expression, and metabolic pathways, resulting in its biological effects.

Comparison with Similar Compounds

1-[(2R,5S)-4-amino-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H29N3O5

Molecular Weight

499.6 g/mol

IUPAC Name

1-[(2R,5S)-4-amino-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C29H29N3O5/c1-35-23-14-12-22(13-15-23)29(20-8-4-2-5-9-20,21-10-6-3-7-11-21)36-19-25-24(30)18-27(37-25)32-17-16-26(33)31-28(32)34/h2-17,24-25,27H,18-19,30H2,1H3,(H,31,33,34)/t24?,25-,27-/m1/s1

InChI Key

LAZWXEWQXFLZKY-PGBPLXCKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4C(C[C@@H](O4)N5C=CC(=O)NC5=O)N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(CC(O4)N5C=CC(=O)NC5=O)N

Origin of Product

United States

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